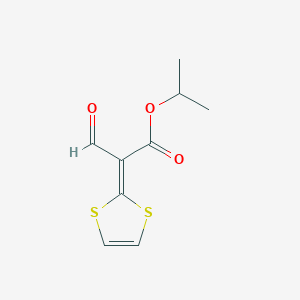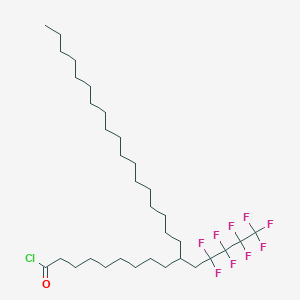
10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride: is a synthetic organic compound characterized by the presence of a long-chain fatty acid chloride and a perfluorinated alkyl group. This compound is notable for its unique chemical structure, which combines hydrophobic and hydrophilic properties, making it useful in various applications, particularly in the field of materials science and surface chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride typically involves the reaction of octacosanoic acid with thionyl chloride to form octacosanoyl chloride. This intermediate is then reacted with 2,2,3,3,4,4,5,5,5-Nonafluoropentanol under appropriate conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Substitution: Formation of amides or esters depending on the nucleophile used.
Hydrolysis: Formation of octacosanoic acid.
Reduction: Formation of the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in the synthesis of fluorinated surfactants and polymers. Its unique structure imparts desirable properties such as low surface energy and chemical resistance.
Biology and Medicine: Research is ongoing into the potential use of this compound in drug delivery systems due to its ability to form stable emulsions and micelles.
Industry: In the industrial sector, the compound is used in the production of coatings and materials that require hydrophobic and oleophobic properties. It is also used in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride is primarily based on its ability to interact with various molecular targets through its acyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of stable derivatives. The perfluorinated alkyl group imparts unique surface properties, making the compound useful in modifying surfaces to achieve desired hydrophobic or oleophobic characteristics.
Comparación Con Compuestos Similares
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate
Uniqueness: 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride is unique due to its combination of a long-chain fatty acid chloride and a perfluorinated alkyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of the acyl chloride group allows for further functionalization, enhancing its utility in chemical synthesis and materials science.
Propiedades
Número CAS |
185033-98-1 |
|---|---|
Fórmula molecular |
C33H56ClF9O |
Peso molecular |
675.2 g/mol |
Nombre IUPAC |
10-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)octacosanoyl chloride |
InChI |
InChI=1S/C33H56ClF9O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24-28(25-22-19-16-17-20-23-26-29(34)44)27-30(35,36)31(37,38)32(39,40)33(41,42)43/h28H,2-27H2,1H3 |
Clave InChI |
YTHQCDQWTANXIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCC(=O)Cl)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
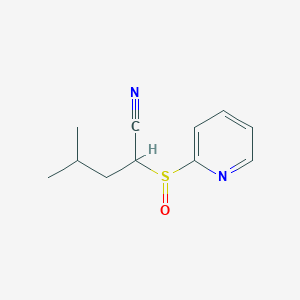
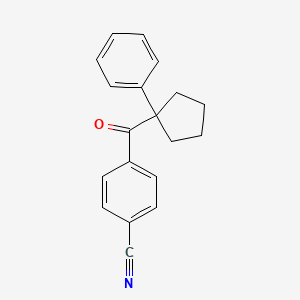
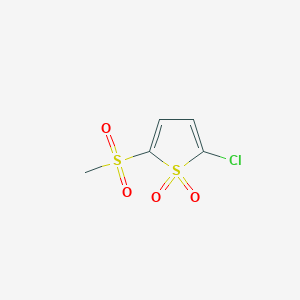
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
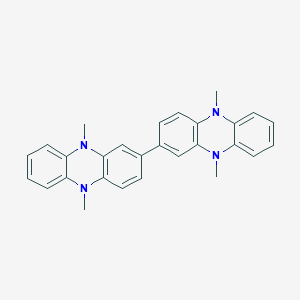

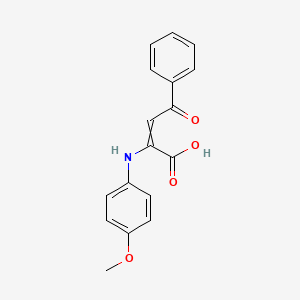
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
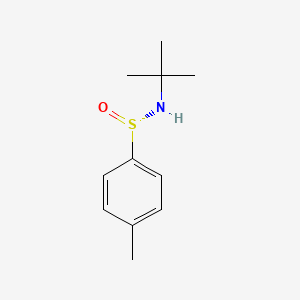
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
